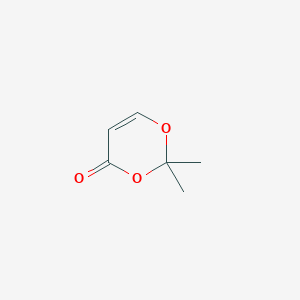

2,2-dimethyl-4H-1,3-dioxin-4-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8O3 |

|---|---|

Molecular Weight |

128.13 g/mol |

IUPAC Name |

2,2-dimethyl-1,3-dioxin-4-one |

InChI |

InChI=1S/C6H8O3/c1-6(2)8-4-3-5(7)9-6/h3-4H,1-2H3 |

InChI Key |

UVISGHACCLJRBS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(OC=CC(=O)O1)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Dimethyl 4h 1,3 Dioxin 4 One and Its Derivatives

Classical Synthetic Approaches to 1,3-Dioxin-4-ones

The foundational methods for constructing the 1,3-dioxin-4-one core have been well-established, primarily relying on condensation and cyclization reactions that are efficient and utilize readily available starting materials.

Condensation Reactions from β-Keto Acids and Carbonyl Compounds

A primary and facile route to 2,2-dimethyl-1,3-dioxin-4-one and its derivatives involves the acid-catalyzed condensation of β-keto acids with carbonyl compounds, most notably acetone (B3395972). smolecule.com This approach capitalizes on the reactivity of the β-keto acid moiety to form the heterocyclic ring structure.

The most common and industrially viable method for synthesizing 2,2-dimethyl-4H-1,3-dioxin-4-one analogues involves the reaction of a suitable β-keto acid with acetone. smolecule.com Acetic anhydride (B1165640) is employed as a dehydrating agent to drive the reaction towards completion, while a catalytic amount of concentrated sulfuric acid facilitates the condensation and subsequent cyclization. smolecule.comresearchgate.net This method is noted for its convenience in producing the target dioxinone structure. researchgate.net The reaction of diketene (B1670635) with acetone in the presence of an acid catalyst is a typical method for producing its adduct, 2,2,6-trimethyl-4H-1,3-dioxin-4-one. smolecule.com

An alternative pathway that also yields 2,2-dimethyl-1,3-dioxin-4-one derivatives involves the use of tert-butyl esters of β-keto acids. smolecule.com Similar to the reaction with free β-keto acids, treatment of these tert-butyl esters with a mixture of acetone, acetic anhydride, and concentrated sulfuric acid also affords the desired 1,3-dioxin-4-one products. smolecule.comresearchgate.net This demonstrates the versatility of the condensation strategy, allowing for the use of protected acid functionalities.

Ring-Closure Strategies

Beyond the direct condensation of pre-formed β-keto acids, specific ring-closure or cyclization strategies are employed, often starting from precursors that generate the necessary reactive intermediates in situ.

One of the most significant ring-closure methods is the cycloaddition reaction between diketene and acetone. smolecule.com This reaction can be viewed as a [4+2] Diels-Alder type mechanism, where diketene acts as the dienophile. It is typically conducted at reflux temperatures and can achieve high yields, often exceeding 90%, without the need for a catalyst. smolecule.com Another documented ring-closure strategy involves the synthesis of 4H-1,3-dioxin-4-one derivatives through the cycloaddition of an alpha-diazo-beta-diketone with aldehydes or ketones. researchgate.net Furthermore, a method suitable for larger-scale preparations involves the cyclization of 4-bromoacetoacetic acid with acetone under acid catalysis. clockss.org The required 4-bromoacetoacetic acid is synthesized from diketene via bromination and subsequent mild hydrolysis. clockss.org

Advanced Synthetic Protocols for Functionalized Derivatives

Modern synthetic efforts have expanded beyond the formation of the basic dioxinone ring to include methods for its selective functionalization. These advanced protocols allow for the introduction of various substituents, enhancing the utility of the dioxinone scaffold as a building block.

Electrophilic Substitution on Vinylic Positions of the Dioxinone Ring

The electron-rich nature of the double bond in the 1,3-dioxin-4-one ring allows for electrophilic substitution at the vinylic positions, particularly at the C-5 position. This enables the direct introduction of functional groups onto the heterocyclic core. A key example of this is the iodination of 2,2,6-trimethyl-4H-1,3-dioxin-4-one. researchgate.net The reaction, when carried out with an electrophilic iodine source such as N-iodosuccinimide (NIS) in acetic acid, successfully yields the 5-iodo-1,3-dioxin-4-one derivative. researchgate.net This functionalized product holds potential as an intermediate for creating pharmaceuticals and agrochemicals. researchgate.net

Synthesis of Halogenated 1,3-Dioxin-4-one Derivatives

The introduction of halogen atoms into the 1,3-dioxin-4-one scaffold can be a valuable strategy for further functionalization of the molecule. Halogenated derivatives can serve as precursors for a variety of organic transformations, including cross-coupling reactions and nucleophilic substitutions.

One approach to synthesizing halogenated 1,3-dioxin-4-ones involves the use of halogenating agents on the parent dioxinone ring. For instance, the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione, also known as Meldrum's acid, with specific reagents can lead to halogenated products. acs.orgnih.gov Another strategy involves starting with halogenated precursors. For example, the synthesis of 1,1-dimethylethyl (4R, 6S)-6-chloromethyl-2,2-dimethyl-1,3-dioxane-4-acetate can be achieved, which can then undergo further reactions. google.com

The position of halogenation can be controlled by the choice of reagents and reaction conditions. For example, direct halogenation of dibenzo-p-dioxin (B167043) has been studied to produce various halogen derivatives. acs.org

Optically Active 1,3-Dioxin-4-one Derivatives via Chiral Induction or Resolution

The synthesis of optically active 1,3-dioxin-4-one derivatives is of great interest due to their potential use in asymmetric synthesis. Two primary methods for obtaining enantiomerically pure or enriched compounds are chiral induction and chiral resolution. wikipedia.org

Chiral Induction: This method involves using a chiral auxiliary to direct the stereochemical outcome of a reaction. For example, the esterification of a 1,4-dihydropyridine (B1200194) derivative with (S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol, a chiral protected glycerol (B35011) moiety, allowed for the selective crystallization of a pure diastereomer. nih.gov The chiral auxiliary can later be removed to yield the desired enantiomerically pure product.

Chiral Resolution: This technique separates a racemic mixture into its individual enantiomers. A common approach is the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. wikipedia.org These diastereomers, having different physical properties, can then be separated by methods like fractional crystallization. For instance, the resolution of racemic tartaric acid with optically active (+)-cinchotoxine was a historic example of this method. wikipedia.org Modern applications include the use of chiral chromatography columns to separate enantiomers.

Microwave-Assisted Synthesis of Dioxinone Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov This technology has been successfully applied to the synthesis of various heterocyclic compounds, including derivatives of 1,3-dioxin-4-one.

The benefits of microwave irradiation stem from its ability to directly and efficiently heat the reaction mixture, leading to uniform heating and rapid temperature increases. nih.gov This can be particularly advantageous for reactions that are slow or require high temperatures under conventional conditions. For example, microwave-assisted synthesis has been employed for the one-pot synthesis of thiazolidin-4-one and 1,3,4-oxadiazole (B1194373) derivatives. nih.govwjarr.com While direct examples for this compound are not extensively detailed in the provided context, the principles of microwave-assisted synthesis are broadly applicable to the synthesis of related heterocyclic systems. scholarsresearchlibrary.comresearchgate.net

Synthesis of Fused Polycyclic Systems Incorporating the 1,3-Dioxin-4-one Unit

The fusion of the 1,3-dioxin-4-one ring with other cyclic systems, particularly aromatic rings, leads to the formation of polycyclic structures with diverse chemical and potentially biological properties.

Construction of Benzo-Fused 1,3-Dioxin-4-ones (e.g., 4H-benzo[d]rsc.orgnih.govdioxin-4-one)

A key example of a fused polycyclic system is 4H-benzo[d] rsc.orgnih.govdioxin-4-one. The synthesis of this and related derivatives has been achieved through several methodologies.

An efficient method for the synthesis of functionalized 4H-benzo[d] rsc.orgnih.govdioxin-4-one derivatives involves a copper(I)-mediated reaction. rsc.orgnih.govscispace.com This approach utilizes the reaction between salicylic (B10762653) acids and acetylenic esters in the presence of a copper(I) salt, such as copper(I) iodide (CuI), and a base like sodium bicarbonate (NaHCO3) in a suitable solvent like acetonitrile (B52724). rsc.orgnih.govscispace.comnih.govrsc.orgresearchgate.net The reaction proceeds through an initial copper-mediated addition followed by an intramolecular cyclization to form the benzodioxinone ring. nih.govrsc.org This method is effective for both mono- and disubstituted acetylenic esters. rsc.orgnih.govscispace.comrsc.org

Table 1: Copper(I)-Mediated Synthesis of 4H-benzo[d] rsc.orgnih.govdioxin-4-one Derivatives

| Salicylic Acid Derivative | Acetylenic Ester | Catalyst/Base | Solvent | Product | Yield | Reference |

| Salicylic acid | Diethyl acetylenedicarboxylate | CuI / NaHCO3 | Acetonitrile | Diethyl 2-(4-oxo-4H-benzo[d] rsc.orgnih.govdioxin-2-yl)maleate | Moderate to Good | rsc.orgnih.govscispace.comrsc.org |

| Salicylic acid | Ethyl propiolate | CuI / NaHCO3 | Acetonitrile | Ethyl 2-(4-oxo-4H-benzo[d] rsc.orgnih.govdioxin-2-yl)acetate | Moderate to Good | rsc.orgnih.govscispace.comrsc.org |

As highlighted in the previous section, the reaction between salicylic acid and acetylenic esters is a primary route to 4H-benzo[d] rsc.orgnih.govdioxin-4-ones. rsc.orgnih.govscispace.comrsc.org This reaction represents a significant advancement as it was the first reported synthesis of these compounds from these starting materials, while the analogous thiosalicylic acid-based routes were already known. nih.govrsc.org The versatility of this method allows for the synthesis of a range of functionalized benzodioxinones by varying the substituents on both the salicylic acid and the acetylenic ester. rsc.orgnih.govscispace.comrsc.org The resulting 4H-benzo[d] rsc.orgnih.govdioxin-4-one derivatives are valuable intermediates that can be further transformed, for example, into salicylamides by reaction with primary amines at room temperature. rsc.orgnih.govscispace.comrsc.org

Synthesis of Dioxino-Quinoline Hybrid Systems

The fusion of the 1,3-dioxin-4-one ring with a quinoline (B57606) scaffold has led to the development of novel heterocyclic compounds with significant potential in medicinal chemistry. Researchers have explored various synthetic routes to achieve these hybrid systems, often focusing on catalyst-free and environmentally benign conditions.

One notable approach involves the reaction of N-(2-aminobenzylidene)-4-methylanilines with heterocyclic 1,3-dicarbonyl compounds in water, without the need for a catalyst. researchgate.net This method has been successfully employed to synthesize 2,2-dimethyl-4H- researchgate.netpsu.edudioxino[4,5-b]quinolin-4-one. researchgate.net The reaction proceeds through a cascade of reactions, highlighting the efficiency and atom economy of this synthetic strategy.

Another strategy focuses on the modification of pre-existing quinoline structures. For instance, new dioxinoquinolines have been synthesized starting from 6-acetamido-2,3-dihydro-1,4-benzodioxine. nih.gov Treatment with phosphorus oxychloride in the presence of DMF yields a mixture of linear and angular tricyclic compounds, which can be further modified and cyclized to produce the desired dioxinoquinoline derivatives. nih.gov

Furthermore, the synthesis of pyrano[2,3-b]quinolines, which share a similar structural motif, has been achieved through a Wittig reaction of o-nitrobenzaldehydes with a specific phosphorane. psu.edu The resulting esters undergo cyclization and subsequent reductive cyclization to afford the dihydropyranoquinolines. psu.edu This methodology offers a versatile route to quinoline-fused ring systems.

The following table summarizes the synthesis of a specific dioxino-quinoline hybrid system:

| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

| N-(2-aminobenzylidene)-4-methylaniline, 2,2-dimethyl-1,3-dioxane-4,6-dione | Water, Reflux | 2,2-dimethyl-4H- researchgate.netpsu.edudioxino[4,5-b]quinolin-4-one | Not specified | researchgate.net |

The development of these synthetic methodologies has been driven by the quest for novel compounds with enhanced biological activities. The resulting dioxino-quinoline hybrids have been investigated for their potential as antitumor agents, highlighting the importance of these synthetic efforts in drug discovery. nih.gov

Reactivity and Mechanistic Studies of 2,2 Dimethyl 4h 1,3 Dioxin 4 One

Thermal Fragmentation and Acylketene Generation

The thermal decomposition of 2,2-dimethyl-4H-1,3-dioxin-4-one, also known as diketene-acetone adduct (DAA), is a well-established method for generating highly reactive acylketenes, which are valuable intermediates in organic synthesis. wikipedia.orgacs.org This process involves a retro-Diels-Alder reaction, leading to the formation of acetylketene and acetone (B3395972). wikipedia.org

The thermal treatment of 2,2,6-trimethyl-4H-1,3-dioxin-4-one at temperatures exceeding 100°C initiates a retro-Diels-Alder reaction. wikipedia.org This reaction results in the fragmentation of the dioxinone ring, yielding acetylketene and acetone. wikipedia.org Acetylketene is a transient species that can be trapped in situ by various nucleophiles or can dimerize to form dehydroacetic acid at temperatures above 130°C in xylene. wikipedia.org The generation of acetylketene from this precursor provides a safer and more convenient alternative to handling the toxic and lachrymatory diketene (B1670635). wikipedia.org

The versatility of 2,2,6-trimethyl-4H-1,3-dioxin-4-one as an acetylketene equivalent allows for the synthesis of a wide range of compounds. researchgate.net For instance, it readily acetoacetylates alcohols, amines, and thiols. researchgate.net

Kinetic studies on the thermolysis of 1,3-dioxin-4-ones have been performed to understand the rate of acylketene formation. rsc.orgresearchgate.net By utilizing in-line analysis under flow conditions, researchers have been able to rapidly acquire kinetic data. rsc.orgresearchgate.net These studies have demonstrated that the thermal decomposition follows first-order kinetics. rsc.org The activation energies for the thermolysis of 1,3-dioxin-4-ones can be determined with good reproducibility using spectroscopic methods like in-line UV or transmission FT-IR monitoring. rsc.orgresearchgate.net

The rate of formation of acetylketene from the thermal decomposition of 2,2,6-trimethyl-4H-1,3-dioxin-4-one has been a subject of detailed kinetic and spectroscopic investigations. acs.org These studies provide valuable insights into the reaction mechanism and the factors influencing the stability and reactivity of the generated ketene (B1206846).

табле

| Compound | Temperature Range (°C) | Pressure Range (Torr) | Arrhenius Equation | Reference |

|---|---|---|---|---|

| 2-methyl-1,3-dioxolane | 459-490 | 46-113 | log k = (13.61 ± 0.12) - (242.1 ± 1.0)/(2.303RT) | researchgate.net |

| 2,2-dimethyl-1,3-dioxolane | 459-490 | 46-113 | log k = (14.16 ± 0.14) - (253.7 ± 2.0)/(2.303RT) | researchgate.net |

| cyclopentanone ethylene (B1197577) ketal | 459-490 | 46-113 | log k = (14.16 ± 0.14) - (253.7 ± 2.0)/(2.303RT) | researchgate.net |

The direct observation of transient acylketenes generated from the thermolysis of this compound has been achieved through in-situ spectroscopic techniques. During the gas-phase pyrolysis of the diketene-acetone adduct, a weak infrared (IR) absorption band at 2150 cm⁻¹ has been observed and assigned to acetylketene. wmich.edu This spectroscopic evidence confirms the formation of the highly reactive ketene intermediate.

The characteristic carbonyl stretching frequency of ketenes appears in a distinct region of the IR spectrum, typically around 2100-2200 cm⁻¹. youtube.com The in-line monitoring of the reaction output by IR spectroscopy allows for the real-time detection and kinetic analysis of ketene formation from precursors like alkoxyalkynes. researchgate.net

Cycloaddition Reactions Initiated by Acylketenes

Acylketenes generated from this compound are highly reactive dienophiles and participate in various cycloaddition reactions. These reactions provide efficient routes to a diverse range of heterocyclic compounds.

Acylketenes undergo [4+2] cycloaddition reactions with imines to furnish oxazinone derivatives. This transformation is a valuable method for the synthesis of δ-lactams. nih.govrsc.org The reaction is often promoted by a Lewis acid and can be performed with a range of N-aryl and N-alkyl imines. nih.govrsc.org The resulting oxazinone products often possess a pendent carboalkoxy substituent. nih.govrsc.org

The mechanism of this formal [4+2] cycloaddition is thought to proceed through an initial Mannich-type reaction between the imine and the enol form of the acylketene precursor. nih.gov Asymmetric variants of this reaction have been developed using chiral catalysts, enabling the synthesis of enantiomerically enriched oxazinone derivatives. nih.gov

The reaction of 2,2,6-trimethyl-1,3-dioxin-4-one with isocyanates has been studied as a route to 1,3-oxazine-2,4-dione compounds. wmich.eduwmich.edu This reaction typically requires heating the reactants at elevated temperatures. wmich.edu The resulting heterocyclic structures have potential applications in medicinal and agricultural chemistry. wmich.edu

Carbodiimides, which are generally weak electrophiles, can react with acylketenes. wikipedia.org The reaction of carboxylic acids with carbodiimides is a fundamental transformation in organic synthesis, often used for amide bond formation. nih.govthermofisher.com The initial product of this reaction is a highly reactive O-acylisourea intermediate, which can then react with a nucleophile or rearrange to a more stable N-acylurea. nih.govthermofisher.com While the direct reaction of acylketenes with carbodiimides is less commonly reported, the underlying principles of carbodiimide (B86325) chemistry suggest the potential for such cycloadditions.

Compound Index

Cycloadditions with Nitrogen and Carbon Nucleophiles (e.g., Pyridinium/Isoquinolinium Methylides, Cyanamides)

The reactivity of this compound and its derivatives extends to cycloaddition reactions with various nitrogen and carbon nucleophiles. Notably, its thermally generated intermediate, acetylketene, participates in these reactions.

The reactions of 2,2,6-trimethyl-1,3-dioxin-4-one with heterocyclic ylides have been investigated. jst.go.jp When this adduct is heated with isoquinolinium bis(ethoxycarbonyl)methylide, it yields ethyl 1-acetyl-2-hydroxypyrrolo[2,1-a]isoquinoline-3-carboxylate. jst.go.jp In a similar fashion, its reaction with isoquinolinium cyano(ethoxycarbonyl)methylide and phenacylide results in 1-acetyl-2-ethoxycarbonyloxypyrrolo[2,1-a]-isoquinoline-3-carbonitrile and 1-acetyl-3-benzoyl-2-hydroxypyrrolo[2,1-a]isoquinoline, respectively. jst.go.jp However, a different reaction pathway is observed with isoquinolinium dicyanomethylide, which produces bis(6-methyl-4-oxo-4H-1,3-oxazin-2-yl)methylide. jst.go.jp Pyridinium ylides exhibit similar reactivity, yielding indolizines and oxazinylmethylides. jst.go.jp

Isoquinolinium ylides, which are readily formed in situ from the deprotonation of N-substituted methylisoquinolinium salts, are valuable synthons for constructing nitrogen-containing heterocycles. nih.gov Their most common reaction is a [3+2] cycloaddition with various 1,3-dipolarophiles to produce pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. nih.gov

Furthermore, acyl(imidoyl)ketenes, generated from the thermolysis of 4-acyl-1H-pyrrole-2,3-diones, undergo hetero-Diels-Alder reactions with cyanamides. nih.govnih.gov This [4+2] cycloaddition strategy provides an efficient, atom-economical route to synthesize 4H-1,3-oxazines. nih.gov While common nitriles like benzonitrile (B105546) and acetonitrile (B52724) are unreactive towards these acyl(imidoyl)ketenes, the "push-pull" nature of cyanamides enhances their reactivity in these cycloaddition reactions. nih.gov

Table 1: Cycloaddition Reactions of 2,2,6-Trimethyl-1,3-dioxin-4-one with Heterocyclic Ylides

| Ylide | Product |

| Isoquinolinium bis(ethoxycarbonyl)methylide | Ethyl 1-acetyl-2-hydroxypyrrolo[2,1-a]isoquinoline-3-carboxylate |

| Isoquinolinium cyano(ethoxycarbonyl)methylide | 1-acetyl-2-ethoxycarbonyloxypyrrolo[2,1-a]-isoquinoline-3-carbonitrile |

| Isoquinolinium phenacylide | 1-acetyl-3-benzoyl-2-hydroxypyrrolo[2,1-a]isoquinoline |

| Isoquinolinium dicyanomethylide | Bis(6-methyl-4-oxo-4H-1,3-oxazin-2-yl)methylide |

| Pyridinium ylides | Indolizines and oxazinylmethylides |

Nucleophilic Acylation and Addition Reactions

Reactions with Amines to Form β-Ketocarboxamides

This compound and its derivatives are effective reagents for the N-acetoacetylation of amines to produce β-ketocarboxamides. reddit.comresearchgate.net These reactions are typically conducted at elevated temperatures to generate the reactive intermediate, acetylketene. reddit.comresearchgate.net For instance, the reaction of 2,2,6-trimethyl-4H-1,3-dioxin-4-one with N-methylaniline in refluxing xylene yields N-methyl-3-oxo-N-phenylbutanamide. researchgate.net

The use of milder reaction conditions has also been explored. researchgate.net In the presence of sodium acetate, the reaction between 2,2,6-trimethyl-4H-1,3-dioxin-4-one and primary or secondary amines can be carried out in refluxing tetrahydrofuran, leading to quantitative yields of β-ketoamides while avoiding the formation of byproducts often seen under traditional protocols. researchgate.net Furthermore, both conventional and microwave heating methods have been successfully employed for the synthesis of N-aryl- and N-alkyl-acetoacetamides from the reaction of amines with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in an aqueous medium. researchgate.net

Acetoacetylation of Alcohols and Phenols

2,2,6-Trimethyl-4H-1,3-dioxin-4-one serves as a convenient and efficient reagent for the acetoacetylation of a wide range of alcohols and phenols. researchgate.netacs.org These reactions proceed through the in situ generation of acetylketene, which then acylates the hydroxyl group. researchgate.net The primary byproduct of this reaction is acetone, which is volatile and easily removed. researchgate.net

The uncatalyzed acetoacetylation of phenols and alcohols, such as phenol (B47542) and 1-butanol, with 2,2,6-trimethyl-4H-1,3-dioxin-4-one at elevated temperatures (82-107°C) follows first-order kinetics. researchgate.net The rate-limiting step in these reactions is the retro-Diels-Alder reaction that forms acetylketene and acetone. researchgate.net Milder conditions can also be employed; for example, in the presence of sodium acetate, secondary and tertiary alcohols can be acetoacetylated in refluxing tetrahydrofuran, often resulting in quantitative yields of the corresponding β-keto esters. researchgate.net

Vinylogous Reactions and Enolate Chemistry

The presence of a conjugated system in this compound allows for vinylogous reactivity and the generation of enolates. acs.org

Enolates are typically formed by the deprotonation of a carbon atom alpha to a carbonyl group. masterorganicchemistry.com The resulting anion is stabilized by resonance, delocalizing the negative charge onto the oxygen atom. masterorganicchemistry.com While simple ketones can be deprotonated with strong bases, compounds with two adjacent electron-withdrawing groups, such as β-keto esters, are significantly more acidic and can be deprotonated with bases like sodium ethoxide. masterorganicchemistry.com For less acidic ketones, a very strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often used to irreversibly form the enolate. masterorganicchemistry.com

The enolates generated from this compound and its derivatives can participate in vinylogous aldol (B89426) addition reactions. These reactions involve the nucleophilic attack of the enolate on an aldehyde or ketone. For example, the aldol reaction of 4-trimethylsiloxy-6-methylene-1,3-dioxins with chiral aldehydes has been utilized in the enantioselective synthesis of various natural products. researchgate.net

Transition Metal-Catalyzed Transformations

The unique structure of this compound derivatives makes them valuable substrates in transition metal-catalyzed reactions for constructing complex molecular architectures.

Copper(I)-Catalyzed Asymmetric 1,6-Conjugate Allylation of 6-Alkenyl Derivatives

A significant advancement in the functionalization of the dioxinone scaffold is the copper(I)-catalyzed asymmetric 1,6-conjugate allylation of 2,2-dimethyl-6-alkenyl-4H-1,3-dioxin-4-ones. This reaction provides a powerful tool for creating chiral carbon-carbon bonds, a critical step in the synthesis of many pharmaceutical agents and natural products.

Detailed research has shown that a copper(I)-N-heterocyclic carbene (NHC) complex is highly effective for this transformation. A key finding is that the presence of a phenolic hydroxyl group on the NHC ligand is crucial for achieving high yields and enantioselectivity. libretexts.orgorganic-chemistry.org This catalytic system successfully overcomes the common challenges of competing 1,2-addition that are often observed in the conjugate allylation of unsaturated carbonyl compounds. libretexts.orgrsc.org

The reaction tolerates a wide range of substituents on the 6-alkenyl derivative, including both aryl and alkyl groups at the δ-position, affording the desired products in moderate to high yields and with excellent enantioselectivity. organic-chemistry.org Furthermore, the methodology is compatible with various substituted allylboronates, enhancing its synthetic utility. libretexts.orgresearchgate.net The resulting products, which contain both a versatile terminal olefin and the dioxinone moiety, can be further elaborated into other useful synthetic intermediates. organic-chemistry.org

Table 1: Substrate Scope of Asymmetric 1,6-Conjugate Allylation

| Entry | δ-Substituent (R) | Product Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Phenyl | 91 | 95 |

| 2 | 4-Fluorophenyl | 85 | 96 |

| 3 | 2-Naphthyl | 90 | 94 |

| 4 | 3-Pyridyl | 82 | 93 |

| 5 | Cyclohexyl | 75 | 97 |

| 6 | n-Butyl | 68 | 95 |

This table presents a selection of substrates and their corresponding yields and enantioselectivities in the copper(I)-catalyzed 1,6-conjugate allylation reaction. Data compiled from published research findings. organic-chemistry.org

Suzuki-Miyaura Cross-Coupling of Halo-Dioxinone Derivatives

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. While extensive research exists for various heterocyclic systems, rsc.orgnih.gov specific applications involving halo-derivatives of this compound are more specialized.

A notable application is the Suzuki-Miyaura cross-coupling of 5-iodo-2,2,6-trimethyl-1,3-dioxin-4-one with potassium alkynyltrifluoroborate salts. researchgate.net This reaction, catalyzed by a palladium complex, provides an effective route to 5-alkynyl-1,3-dioxin-4-ones. These products are valuable intermediates that can undergo further transformations, such as the copper(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition, to generate more complex heterocyclic structures. researchgate.net The development of this protocol highlights the utility of the dioxinone scaffold as a platform for building molecular complexity through well-established coupling methodologies. libretexts.orgrsc.org

Reductive Pathways of the Dioxinone Ring System

The this compound ring system contains an α,β-unsaturated ketone moiety, which suggests several potential reductive pathways. However, the most prominent reactivity reported for this compound under thermal conditions is not reduction but a retro-Diels-Alder reaction, where it decomposes to generate highly reactive acetylketene and acetone. wikipedia.org This pathway is often exploited for acetoacetylation reactions with various nucleophiles. researchgate.netsmolecule.com

Based on the functional groups present, the following reductive transformations are chemically plausible, though specific literature examples for this exact substrate are not widely documented:

1,2-Reduction: The carbonyl group of the α,β-unsaturated system could be selectively reduced to a hydroxyl group. Reagents like sodium borohydride (B1222165) (NaBH₄), typically in the presence of a cerium salt (Luche reduction), are often used to favor 1,2-addition over 1,4-addition in enones. youtube.comyoutube.com

1,4-Reduction (Conjugate Reduction): The carbon-carbon double bond can be reduced, leading to a saturated dioxinone ring. This is often achieved using specific reagents like lithium aluminum hydride (LiAlH₄) under certain conditions or through copper-catalyzed conjugate additions of hydrides.

Catalytic Hydrogenation: The use of hydrogen gas (H₂) with a metal catalyst (e.g., Palladium on carbon, Pd/C) would be expected to reduce the C=C double bond chemoselectively over the carbonyl group, yielding the saturated 2,2-dimethyl-1,3-dioxan-4-one. Further reduction of the resulting ester-like carbonyl would require more forceful conditions.

These potential pathways represent standard reactivity patterns for α,β-unsaturated carbonyl compounds. The specific outcome of a reduction reaction on the this compound ring would depend heavily on the choice of reducing agent and the reaction conditions employed.

Role as a Versatile Acetoacetylation Reagent

While the outline refers to acetoacetylation, it is critical to distinguish the reactivity of this compound from its more commonly cited analog, 2,2,6-trimethyl-4H-1,3-dioxin-4-one (the diketene-acetone adduct). The trimethyl variant serves as a source of acetylketene and is a true acetoacetylating agent.

In contrast, this compound is a synthetic equivalent of formylketene . Therefore, its primary role is as a formylacetylating reagent . This process involves the introduction of a formylacetyl group (-COCH₂CHO) onto a nucleophile. The reaction is initiated by heating the dioxinone to generate the electrophilic formylketene, which is immediately intercepted by a nucleophile (Nu-H), such as an alcohol, amine, or thiol. This reaction provides a direct route to β-keto aldehydes and their derivatives, which are important synthetic intermediates.

| Nucleophile (Nu-H) | Reagent | Product Type |

| Alcohols (R-OH) | This compound | β-Keto Aldehyde (in enol form) or Formylacetate |

| Amines (R-NH₂) | This compound | Formylacetamide |

| Thiols (R-SH) | This compound | Thioformylacetate |

Precursors for β-Dicarbonyl Compounds

The generation of formylketene from this compound provides a powerful method for synthesizing β-dicarbonyl compounds. pressbooks.pubyoutube.com These compounds, characterized by two carbonyl groups separated by a single carbon atom, are fundamental building blocks in organic synthesis due to the acidity of the central methylene (B1212753) protons. pressbooks.pub

The reaction of the in situ-generated formylketene with nucleophiles is a primary application. For example, trapping the ketene with an alcohol (ROH) yields a β-formyl ester, a valuable class of β-dicarbonyl compounds. Similarly, reaction with amines leads to β-formyl amides. This methodology avoids the often harsh conditions required for traditional Claisen condensations and offers a clean route to these versatile intermediates. google.comnih.gov

Construction of Diverse Heterocyclic Systems

The high reactivity of the formylketene intermediate makes this compound an excellent starting material for the synthesis of a wide variety of heterocyclic rings through cycloaddition and condensation reactions.

Acylketenes are well-established precursors for pyridone synthesis. organic-chemistry.org Formylketene, generated from this compound, can participate in annulation reactions to construct the pyridone core. A common strategy involves the reaction of the formylketene with enamines or other 1,3-dielectron donors. This [4+2] cycloaddition (Diels-Alder type) reaction, followed by elimination, yields the stable 2-pyridone aromatic system. This approach allows for the synthesis of polysubstituted pyridones, which are prevalent scaffolds in pharmaceuticals and natural products. nih.govnih.gov

A key application of this compound is in the synthesis of 1,3-oxazin-4-ones. Research has demonstrated that the formylketene generated from its thermolysis undergoes a [4+2] cycloaddition reaction with imines. documentsdelivered.com In this reaction, the formylketene acts as the four-electron diene component, and the C=N bond of the imine serves as the two-electron dienophile. For instance, the cycloaddition of formylketene with N-benzhydrylidenebenzylamine has been shown to produce 3-benzyl-2,2-diphenyl-1,3-oxazin-4-one. documentsdelivered.com This reaction provides a direct and efficient route to functionalized oxazinone heterocycles. nih.gov

| Reaction Type | Ketene Partner | Imine/Enamine Partner | Resulting Heterocycle |

| [4+2] Cycloaddition | Formylketene | Imine (R-CH=N-R') | 1,3-Oxazin-4-one |

| [4+2] Cycloaddition | Formylketene | Enamine | 2-Pyridone |

Pyrimidinone derivatives are another class of heterocycles accessible from this compound. The synthesis typically involves a condensation reaction between a 1,3-dicarbonyl equivalent and a dinucleophile such as urea, thiourea, or an amidine. The formylketene generated from the title compound can be trapped with an amine to form a β-formyl amide in situ. This intermediate can then undergo acid-catalyzed cyclization and dehydration with urea to afford dihydropyrimidinone derivatives, analogous to the well-known Biginelli reaction. This strategy provides access to a core structure found in many biologically active compounds. nih.gov

The synthesis of azetidin-2-ones, commonly known as β-lactams, can be achieved via the Staudinger synthesis. This reaction is a formal [2+2] cycloaddition between a ketene and an imine. mdpi.comresearchgate.net Formylketene, generated from this compound, can serve as the ketene component in this reaction. wikipedia.orgyoutube.com When reacted with various imines, it can produce 3-formyl-azetidin-2-ones. The stereochemistry of the resulting β-lactam can often be controlled by the reaction conditions and the nature of the substituents on the imine. This provides a route to functionalized β-lactams, which are core components of penicillin and cephalosporin antibiotics.

Unlocking Complex Molecules: The Synthetic Versatility of this compound

The compound this compound, a stable and versatile derivative of acetoacetic acid, has emerged as a powerful building block in modern organic synthesis. Its unique reactivity, primarily as a precursor to highly reactive acylketenes, allows chemists to construct complex molecular architectures with high levels of control and efficiency. This article explores its specific applications in the enantioselective synthesis of chiral building blocks, its role in forging pathways to natural product analogs, and its utility in generating sophisticated organometallic reagents.

Advanced Methodological and Theoretical Aspects in 2,2 Dimethyl 4h 1,3 Dioxin 4 One Research

Flow Chemistry Approaches for Acylketene Generation and Trapping

Continuous flow chemistry has emerged as a superior strategy for safely generating and utilizing reactive intermediates like acylketenes from 2,2-dimethyl-4H-1,3-dioxin-4-one and its derivatives. researchgate.net The inherent advantages of flow reactors, such as enhanced heat and mass transfer, precise control over reaction parameters, and the ability to operate at elevated temperatures and pressures, make them ideal for handling the often unstable acylketenes formed through thermal extrusion of acetone (B3395972). researchgate.netflinders.edu.aunih.gov

Pressurized continuous flow systems facilitate the use of low-boiling-point solvents and nucleophiles, expanding the synthetic utility of the acylketene intermediates. cardiff.ac.uk This technology has been successfully applied to the thermolysis of 1,3-dioxinones, such as the commercially available 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD), providing smooth access to acylketenes for various transformations. cardiff.ac.ukacs.org These transformations include the synthesis of diverse heterocycles, β-keto esters, and amides by trapping the intermediate with a range of nucleophiles. acs.org The ability to scale up reactions while maintaining safety and control is a key benefit of this approach. researchgate.net

In-Line Spectroscopic Monitoring (UV, IR) in Flow Reactors

A significant advantage of flow chemistry is the ability to integrate in-line analytical techniques for real-time reaction monitoring. flinders.edu.aunih.gov This provides continuous data on the reaction progress, allowing for rapid identification of intermediates, byproducts, and optimal process windows. nih.gov

For acylketene generation, in-line Infrared (IR) spectroscopy is particularly valuable. The ketene (B1206846) functional group exhibits a strong, characteristic absorption band, making it readily detectable. This allows for the confirmation of clean acylketene formation and the monitoring of its subsequent consumption in trapping reactions. cardiff.ac.uk In addition to IR, other spectroscopic methods are commonly interfaced with flow reactors, including UV-Visible, Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, each offering unique advantages for mechanistic analysis. nih.govresearchgate.net

Table 1: In-line Monitoring Techniques in Flow Chemistry

| Analytical Technique | Information Gained | Relevance to Dioxinone Chemistry |

|---|---|---|

| Infrared (IR) Spectroscopy | Detection of functional groups, concentration of reactants/products. nih.gov | Monitors the formation of the characteristic acylketene intermediate and its consumption. cardiff.ac.uk |

| UV-Visible Spectroscopy | Analysis of conjugated systems, quantitative measurements. nih.gov | Tracks the disappearance of the dioxinone starting material and formation of chromophoric products. |

| Raman Spectroscopy | Complementary to IR, good for aqueous systems, analysis of covalent bonds. nih.gov | Can be used to monitor conversion, formation of side products, and ensure consistent product quality. nih.gov |

| NMR Spectroscopy | Detailed structural information, quantification of all components in a mixture. researchgate.net | Provides in-depth mechanistic insights by identifying and quantifying reactants, intermediates, and products in real-time. researchgate.net |

Optimization of Reaction Conditions in Continuous Flow

Continuous flow reactors are powerful tools for reaction optimization, enabling the rapid screening of a wide range of process parameters to identify ideal manufacturing conditions. chemrxiv.orgnih.gov Variables such as temperature, residence time (controlled by flow rate), pressure, and reagent stoichiometry can be adjusted sequentially and automatically. chemrxiv.org

In the context of acylketene generation from dioxinones, fine control over variables like reaction concentration and back-pressure is crucial for developing a robust and scalable process. acs.org Automated optimization systems, which use algorithms to systematically explore the design space, can efficiently identify conditions that maximize yield and productivity while minimizing impurities. chemrxiv.org For example, a gradient-based search algorithm can be used to optimize a multi-faceted objective function that considers yield, material input, and productivity, providing data-rich results for enhanced process understanding. chemrxiv.org This dynamic approach allows for the establishment of reaction models that offer greater insight into kinetics and selectivity.

Table 2: Key Parameters for Optimization in Flow Synthesis of Acylketenes

| Parameter | Effect on Reaction | Optimization Goal |

|---|---|---|

| Temperature | Controls the rate of thermal cycloreversion of the dioxinone. clockss.org | Find the minimum temperature for efficient acylketene generation to prevent degradation. |

| Residence Time | Determines the duration the reaction mixture spends in the heated zone. | Ensure complete conversion of the starting material without allowing for byproduct formation. |

| Back-Pressure | Allows for heating solvents above their atmospheric boiling points. flinders.edu.au | Maintain a single-phase flow, prevent outgassing, and enhance reaction rates. |

| Concentration | Affects reaction kinetics and can influence the rate of gas generation. acs.org | Balance reaction speed with system stability and prevent clogging. |

| Stoichiometry | The ratio of the dioxinone to the trapping agent. | Maximize the yield of the desired trapped product and minimize waste. |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides a powerful lens for examining the intricate details of chemical reactions at a molecular level. For this compound, these theoretical methods are instrumental in elucidating reaction pathways and predicting chemical behavior that can be difficult to observe experimentally.

Investigation of Reaction Mechanisms and Transition States

Theoretical calculations, such as those using Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT), are employed to map the potential energy surfaces of reactions involving dioxinones. nih.gov These studies can identify the structures of transition states, intermediates, and products, providing a step-by-step understanding of the reaction mechanism.

For instance, computational studies can model the thermal cycloreversion of the dioxinone ring to form the acylketene and acetone. By calculating the activation energy for this process, chemists can understand how substituents on the dioxinone ring affect the temperature required for the reaction. clockss.org Furthermore, modeling the subsequent trapping of the acylketene by a nucleophile can reveal the transition state for this step, offering insights into the factors that govern the reaction's speed and efficiency. In more complex systems, computational models have been used to shed light on puzzling photophysical phenomena, such as aggregation-caused quenching, by proposing detailed bimolecular mechanisms involving intermolecular energy transfer and internal conversion between electronic states. nih.gov

Prediction of Reactivity and Selectivity in Dioxinone Chemistry

A central goal of computational chemistry is to predict the outcome of a reaction, including its rate (reactivity) and the distribution of products (selectivity). The reactivity-selectivity principle, which states that more reactive species are generally less selective, can be quantified and predicted using computational models. youtube.comyoutube.com

Spectroscopic Techniques for Mechanistic Elucidation (excluding basic compound identification)

Beyond simple product confirmation, advanced spectroscopic techniques are critical for uncovering the detailed mechanisms of reactions involving this compound. These methods provide dynamic information about the species present during a reaction.

In-line NMR spectroscopy, for example, offers a significant advantage over many other analytical methods because it can resolve and quantify multiple species simultaneously in a complex mixture without the need for chromophores. researchgate.net By flowing the reaction mixture through an NMR spectrometer, it is possible to monitor the concentration profiles of reactants, products, and key intermediates over time. This provides accurate experimental data that is essential for developing and validating kinetic models of the reaction process. researchgate.net The application of such techniques can reveal subtle mechanistic details, such as the presence of short-lived intermediates or the occurrence of competing reaction pathways, which are crucial for a comprehensive understanding of the chemistry.

X-ray Crystallographic Analysis in Structural Confirmations of Derivatives

X-ray crystallography stands as an essential and powerful technique in the structural elucidation of derivatives of this compound, commonly known as Meldrum's acid. This method provides unambiguous proof of molecular structure and offers precise insights into the three-dimensional arrangement of atoms, including bond lengths, bond angles, and stereochemistry. Such detailed structural information is critical for understanding reaction mechanisms, structure-activity relationships, and the physical properties of these compounds. The initial structure of Meldrum's acid itself was a subject of debate for decades until it was definitively confirmed by crystal structure analysis, which also established the boat conformation of the six-membered ring. researchgate.net

The application of single-crystal X-ray diffraction has been instrumental in confirming the structures of a wide array of Meldrum's acid derivatives. Research has shown that the conformation of the 1,3-dioxin-4-one ring is a key structural feature. While the parent Meldrum's acid adopts a boat conformation, its derivatives can exhibit different ring puckering depending on the nature of the substituents. researchgate.netiucr.org

For instance, in studies of methylsulfanylmethylene derivatives of Meldrum's acid, X-ray analysis revealed that the introduction of aryl or thienyl substituents at the methylene (B1212753) carbon causes the Meldrum's acid heterocycle to adopt what is essentially a boat conformation. iucr.org In contrast, other derivatives show an envelope conformation. A notable example is 4-[2-(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazin-1-yl]benzonitrile, where the dioxane ring has an envelope conformation, with the carbon atom bonded to the two methyl groups deviating significantly from the plane formed by the other ring atoms. nih.gov Similarly, the dioxane ring in 2-{4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]phenyl}acetonitrile was found to have a half-boat or envelope shape. researchgate.net

Crystallographic studies also illuminate the planarity and intermolecular interactions within the crystal lattice. In the structure of 2-{4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]phenyl}acetonitrile, the molecule is nearly planar, a conformation stabilized by an intramolecular N—H···O hydrogen bond. researchgate.net The analysis of salt cocrystals involving Meldrum's acid moieties, such as C17H20N2O8 (MDD), has detailed how intermolecular hydrogen bonds and π-π stacking interactions build one-dimensional chained structures in the solid state. nih.gov

The precise data obtained from X-ray crystallographic analyses, including unit cell dimensions, space groups, and atomic coordinates, are foundational for advanced computational studies, such as Density Functional Theory (DFT) calculations, which can further probe the electronic structure and properties of these molecules. nih.gov

Crystallographic Data for Selected this compound Derivatives

The following table summarizes key crystallographic data for several derivatives, illustrating the diversity of structures that have been confirmed using this technique.

| Compound Name | Chemical Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |

| MDD (a salt cocrystal with a Meldrum's acid anion) | C17H20N2O8 | Triclinic | P-1 | a = 7.716(3) Å, b = 11.232(5) Å, c = 11.751(5) Å, α = 66.86(4)°, β = 87.27(3)°, γ = 88.08(4)° | nih.gov |

| 5-[(p-tert-butylphenyl)(methylsulfanyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione | C18H22O4S | Monoclinic | P21/n | a = 12.029(2) Å, b = 11.256(2) Å, c = 14.187(3) Å, β = 104.99(1)° | iucr.org |

| 2,2-dimethyl-5-[(methylsulfanyl)(2-thienyl)methylene]-1,3-dioxane-4,6-dione | C12H12O4S2 | Monoclinic | P21/c | a = 11.373(2) Å, b = 11.085(2) Å, c = 11.459(2) Å, β = 98.79(1)° | iucr.org |

| 2-{4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]phenyl}acetonitrile | C15H14N2O4 | Triclinic | P1 | a = 5.204(3) Å, b = 11.239(3) Å, c = 12.209(4) Å, α = 85.51(3)°, β = 82.30(3)°, γ = 84.54(2)° | researchgate.net |

| 6-hydroxy-2,2-dimethyl-4H-benzo[d] iucr.orgnih.govdioxin-4-one | C10H10O4 | Monoclinic | P21/c | a = 9.464(6) Å, b = 10.302(7) Å, c = 10.589(7) Å, β = 114.174(11)° | dntb.gov.ua |

| 2,2-dimethyl-5-(prop-2-yn-1-yloxy)-4H-benzo[d] iucr.orgnih.govdioxin-4-one | C13H12O4 | Triclinic | Not specified | a=6.7498(1) Å, b=7.8207(2) Å, c=11.6311(2) Å, α=87.1780(10)°, β=83.1690(10)°, γ=68.2250(10)° | researchgate.net |

Future Perspectives and Emerging Directions in 2,2 Dimethyl 4h 1,3 Dioxin 4 One Research

Development of More Sustainable and Environmentally Benign Synthetic Routes

A primary objective in modern chemistry is the development of synthetic pathways that are both efficient and environmentally responsible. For 2,2-dimethyl-4H-1,3-dioxin-4-one and related structures, future efforts will concentrate on aligning their synthesis and application with the principles of green chemistry.

Key research directions include:

Aqueous Reaction Media: Moving away from traditional volatile organic solvents is a critical goal. Research has demonstrated the feasibility of using aqueous media for the synthesis of N-aryl- and N-alkyl-acetoacetamides from 2,2,6-trimethyl-4H-1,3-dioxin-4-one. researchgate.net This approach not only reduces environmental impact but can also simplify product isolation.

Microwave-Assisted Synthesis: The application of microwave irradiation offers a path to faster reaction times, reduced energy consumption, and often, improved yields. Its use in the synthesis of acetoacetamide (B46550) derivatives and 2-amino-4-aryl-4H-pyran derivatives highlights its potential for creating complex molecules efficiently. researchgate.net

Alternative Catalytic Systems: The traditional use of strong acids like sulfuric acid in the synthesis of dioxinones presents corrosion and disposal challenges. chemicalbook.com Investigating milder catalysts is crucial. For instance, the synthesis of functionalized benzo[d] researchgate.netresearchgate.netdioxin-4-ones has been achieved using a copper(I) iodide and sodium bicarbonate system in acetonitrile (B52724), representing a step towards less harsh reaction conditions. rsc.org Similarly, exploring the use of orthophosphoric acid for saponification steps in precursor synthesis demonstrates a move towards more industrially viable and less corrosive processes. chemicalbook.com

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

While many reactions involving this compound proceed thermally, the introduction of novel catalytic systems is a burgeoning area of research aimed at enhancing reaction control, particularly concerning selectivity (chemo-, regio-, and stereo-selectivity).

Future explorations are likely to focus on:

Transition Metal Catalysis: The use of transition metals to mediate reactions of dioxinone-derived intermediates is a promising frontier. For example, Mn(III)-mediated oxidative cyclization of a β-keto ester derived from a dioxinone has been used to successfully create a cyclopropane (B1198618) with excellent diastereoselectivity. researchgate.net

Lewis Acid Catalysis: Lewis acids are known to activate carbonyl compounds and can play a significant role in controlling the reactivity of dioxinones and their derivatives. Titanium tetrachloride-mediated aldol (B89426) condensations with silyl (B83357) enol ethers derived from 6-alkylated dioxinones have enabled the enantioselective synthesis of complex polyhydroxylated structures. researchgate.net

Organocatalysis: The development of small organic molecule catalysts could offer metal-free alternatives for transformations involving dioxinones, enhancing the "green" credentials of these synthetic routes. This remains a largely unexplored but highly promising area.

Expansion of Dioxinone Utility in Combinatorial Chemistry and Library Synthesis

The ability of this compound to serve as a precursor to acetoacetic acid equivalents makes it an exceptionally valuable building block for combinatorial chemistry and the synthesis of compound libraries for drug discovery and agrochemical research. researchgate.net

Emerging trends in this area include:

Multicomponent Reactions (MCRs): Dioxinones are well-suited for MCRs, where multiple starting materials react in a single step to form complex products. A notable example is the microwave-assisted, liquid-phase multicomponent synthesis of 2-amino-4-aryl-4H-pyran derivatives. researchgate.net This strategy allows for the rapid generation of diverse molecular scaffolds.

Synthesis of Privileged Scaffolds: The dioxinone scaffold is a gateway to numerous heterocyclic systems that are considered "privileged structures" in medicinal chemistry due to their frequent appearance in bioactive molecules. Its use in preparing novel Biginelli dihydropyrimidine (B8664642) derivatives, by first reacting it with amino acid derivatives to form acetoacetamides, showcases its utility in diversifying well-established chemical scaffolds. researchgate.net

Fluorinated Compound Synthesis: The introduction of fluorine atoms can dramatically alter the biological properties of a molecule. The use of trifluoromethyl-substituted 1,3-dioxin-4-ones to prepare a variety of trifluoromethylated aliphatic compounds demonstrates the potential for creating libraries of fluorinated molecules with unique properties. researchgate.net

Interdisciplinary Research Integrating Dioxinone Chemistry with Materials Science and Supramolecular Chemistry

The utility of this compound is expanding beyond traditional organic synthesis into interdisciplinary fields like materials science and supramolecular chemistry. The reactive ketene (B1206846) intermediate generated from the dioxinone can be harnessed to build large, functional molecules and polymers.

A significant area of future growth is in polymer chemistry. Researchers have successfully used 2,2,6-trimethyl-4H-1,3-dioxin-4-one to synthesize bis-acetoacetamide monomers. kit.edu These monomers are then used in polycondensation reactions, such as the Biginelli reaction, to create novel renewable poly(dihydropyrimidones). These polymers exhibit high and tunable glass transition temperatures, making them promising candidates for new, sustainable materials. kit.edu

Future research will likely explore:

The synthesis of novel functional polymers with tailored thermal and mechanical properties.

The incorporation of dioxinone-derived units into copolymers to impart specific functionalities.

The design of self-assembling systems and supramolecular structures based on the hydrogen-bonding capabilities of the β-keto amide and related functionalities derived from the dioxinone scaffold.

Unexplored Reactivity Patterns and Rearrangements of the 1,3-Dioxin-4-one Scaffold

While the thermal retro-Diels-Alder reaction of this compound to form acetylketene is well-established, the full scope of the scaffold's reactivity remains an active area of investigation. researchgate.net Discovering and understanding novel reaction pathways and molecular rearrangements are key to unlocking the full synthetic potential of this heterocyclic system.

Future research will likely delve into:

Novel Rearrangements: The 1,3-dioxin-4-one ring system can undergo unexpected transformations under specific conditions. A fascinating example is the rearrangement of 1,3-benzo(naphtho)dioxin-4(1)-ones under the influence of the Vilsmeier-Haack reagent, which leads to the formation of polyfunctional xanthene derivatives through an electrophilically triggered recyclization. researchgate.net Further investigation into such rearrangements could yield efficient synthetic routes to complex polycyclic systems.

Ring Transformations: The reaction of the 1,3-dioxin-4-one ring with various reagents can lead to its transformation into other heterocyclic systems. Heating with imines, carbodiimides, or isocyanates can produce 1,3-oxazin-4-one derivatives and other nitrogen-containing heterocycles. researchgate.netwmich.edu A systematic exploration of these transformations with a wider range of reactants is warranted.

Photochemical Reactivity: The photochemical behavior of the 1,3-dioxin-4-one scaffold is a largely unexplored domain. Investigating its reactivity under photochemical conditions could reveal new synthetic pathways and reactive intermediates, further expanding its synthetic utility.

Q & A

Q. What are the key synthetic strategies for preparing enantiomerically enriched derivatives of 2,2-dimethyl-4H-1,3-dioxin-4-one?

Methodological Answer: Enantioselective synthesis can be achieved via vinylogous aldol reactions using silyl dienes. For example, (5R)-6-substituted derivatives were synthesized with >90% yield and up to 93% enantiomeric excess (ee) by employing chiral Lewis acid catalysts. Purification via column chromatography (acetone/petroleum ether) and ee determination by HPLC with chiralcel OD-H columns are critical steps .

Q. How can the reactivity of the dioxinone moiety be leveraged for β-keto-ester equivalent transformations?

Methodological Answer: The this compound group mimics β-keto-esters in conjugate addition reactions. For instance, copper(I)-NHC catalysts enable asymmetric 1,6-conjugate allylation, where steric hindrance directs nucleophilic attack to the less hindered double bond. Optimization of reaction conditions (e.g., solvent, catalyst loading) is essential to avoid side reactions at the carbonyl group .

Q. What spectroscopic techniques are recommended for characterizing dioxinone derivatives?

Methodological Answer: 1H NMR (400 MHz, CDCl3) is crucial for confirming substituent positions, while HRMS (ESI-TOF) validates molecular weights. For enantiopurity, chiral HPLC (e.g., Chiralcel OD-H, 20% iPrOH/hexanes) is employed. Crystallographic data (e.g., melting points) and optical rotation ([α]D) measurements further support structural elucidation .

Advanced Research Questions

Q. How can this compound be functionalized to synthesize heterocyclic scaffolds like pyrones or thienopyrimidines?

Methodological Answer: N-Acylbenzotriazole-mediated regioselective C-acylation with LDA generates 6-(acylmethyl) intermediates. Subsequent cyclization under thermal conditions (toluene, 80°C) eliminates acetone, forming 4-hydroxy-2-pyrones in up to 86% yield. For thienopyrimidines, β-keto amides derived from dioxinone react with amines (e.g., pyrrolidine) in the presence of CaCl2 to yield fused heterocycles .

Q. What catalytic systems enable asymmetric transformations of dioxinone derivatives in complex molecular architectures?

Methodological Answer: Chiral copper(I)-NHC catalysts facilitate 1,6-conjugate allylation with high stereocontrol. For example, allylcopper(I) species selectively attack the distal carbon of α,β,γ,δ-unsaturated dioxinones, achieving >90% ee. Computational studies on steric and electronic effects of the catalyst’s NHC ligand are recommended for mechanism elucidation .

Q. How does the stability of this compound derivatives vary under different reaction conditions?

Methodological Answer: Substituents like 2-oxopropyl or aryl groups influence stability. For example, 6-(2-oxopropyl) derivatives are prone to keto-enol tautomerism, which can be monitored via 13C NMR. Thermal stability assays (e.g., TGA) and controlled cyclization studies (e.g., in toluene vs. DCM) reveal decomposition thresholds and optimal reaction windows .

Q. What strategies are effective for synthesizing sulfur-containing heterocycles from dioxinone precursors?

Methodological Answer: Tandem carbon-sulfur bond formation using cyclopropyl-isothiazolyl substrates yields functionalized isothiazoles. For example, 6-(3-cyclopropyl-5-(trifluoromethyl)isothiazol-4-yl) derivatives were synthesized via Pd-catalyzed cross-coupling (56% yield), with regiochemistry confirmed by 1H/13C NMR and HRMS .

Data Contradictions and Resolution

Q. Discrepancies in reported enantioselectivity for vinylogous aldol reactions: How to reconcile variability?

Methodological Answer: Variations in ee (e.g., 85–93%) arise from differences in chiral catalysts (e.g., BINOL vs. Jacobsen-type) and reaction temperatures. Systematic screening of Lewis acids (e.g., Mg(II), Cu(II)) and solvents (e.g., CH2Cl2 vs. THF) is advised. Reproducibility can be enhanced by strictly controlling moisture levels and catalyst preparation protocols .

Q. Conflicting yields in pyrone synthesis via N-acylbenzotriazole routes: What factors influence efficiency?

Methodological Answer: Yield disparities (37–86%) stem from substituent steric effects and acylation kinetics. Bulky acyl groups (e.g., aryl vs. alkyl) slow down the reaction, necessitating longer reaction times or elevated temperatures. Pre-activation of 2,2,6-trimethyl-4H-1,3-dioxin-4-one with LDA at −78°C improves anion stability and subsequent acylation efficiency .

Methodological Best Practices

- Purification : Use gradient elution (petroleum ether/EtOAc) for polar derivatives.

- Catalyst Handling : Store chiral NHC-copper complexes under argon to prevent oxidation.

- Thermal Cyclization : Monitor reaction progress via TLC to avoid over-elimination of acetone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.